7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
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Overview
Description
7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid is a complex organic compound characterized by its bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of precursor molecules to form the bicyclic structure.
Oxidation Reactions: Oxidation steps are used to introduce oxygen atoms into the compound, resulting in the dioxo group.
Amidation Reactions: The carboxylic acid group is introduced through amidation reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires specialized equipment and controlled reaction conditions to ensure product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid can be compared to other similar compounds, such as:
7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile: Similar bicyclic structure but with a different functional group.
7-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid: Similar core structure but without the dioxo group.
Properties
IUPAC Name |
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)7-2-1-3-8(4-7)13(11,12)5-7/h1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIABYBVULQAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-06-7 |
Source
|
Record name | 7,7-dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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